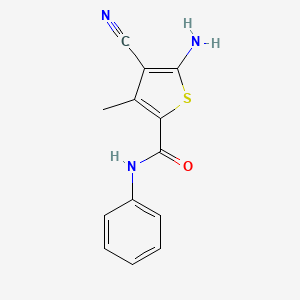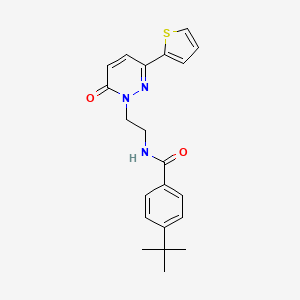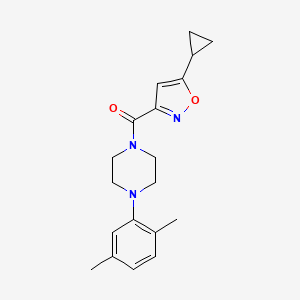![molecular formula C18H12N4O2S2 B2683744 N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 1903432-79-0](/img/structure/B2683744.png)
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is known for its unique structural features and promising pharmacological activities, making it a subject of interest for many researchers.
Scientific Research Applications
1. Vascular Endothelial Growth Factor Receptor-2 Inhibition Benzamides, including compounds similar to N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide, have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition is significant for its implications in cancer treatment, as VEGFR-2 plays a critical role in tumor angiogenesis (Borzilleri et al., 2006).
2. Selective Sensing Material for Chromium Detection N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide, a related compound, has been used as a selective sensing material in a PVC membrane for constructing a new chromium ion selective electrode. This application is crucial for environmental monitoring and analysis (Hajiaghababaei et al., 2016).
3. Cytotoxic Activity Against Cancer Cell Lines Research on benzamide derivatives, including those similar to the compound , has shown significant cytotoxicity against various human cancer cell lines. These findings are particularly relevant for the development of new anticancer drugs (Adhami et al., 2014).
4. Histone Deacetylase Inhibition for Cancer Treatment N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a structure similar to the compound , has been shown to be an effective histone deacetylase (HDAC) inhibitor. This inhibition is significant for its potential use in cancer therapy, highlighting the role of HDACs in cancer cell proliferation and apoptosis (Zhou et al., 2008).
5. Fluorescence Properties and Anticancer Activity Co(II) complexes of benzamide derivatives have been synthesized and evaluated for their fluorescence properties and anticancer activity. These compounds offer potential for both diagnostic imaging and therapeutic applications in oncology (Vellaiswamy & Ramaswamy, 2017).
6. Electrochromic Polymer Development Thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole and related to the compound of interest, has been used in the development of novel donor-acceptor-type electrochromic polymers. These materials have applications in electronic displays and smart windows due to their color-changing properties upon electrical stimulation (Ming et al., 2015).
7. Antibacterial and Antifungal Activity Benzamide derivatives have shown promising antibacterial and antifungal activities, indicating their potential as new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Patel & Patel, 2015).
Mechanism of Action
Target of Action
The primary targets of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide Similar compounds have been found to exhibit antimicrobial and anticancer activities .
Mode of Action
The exact mode of action of This compound It is suggested that similar compounds may interact with their targets through various mechanisms, potentially including the blocking of certain bacterial lipid biosynthesis .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to exhibit antimicrobial and anticancer activities, suggesting that they may affect pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to exhibit antimicrobial and anticancer activities, suggesting that they may have effects at both the molecular and cellular levels .
properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S2/c23-16(12-3-5-14(6-4-12)24-18-20-8-9-25-18)22-17-21-15(11-26-17)13-2-1-7-19-10-13/h1-11H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWDKDAKWSIDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B2683662.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2683664.png)
![Methyl 2-amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2683665.png)
![ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate](/img/structure/B2683668.png)


![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2683676.png)
![2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide](/img/structure/B2683677.png)

![Tert-butyl N-(3-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B2683679.png)
![4-(Trifluoromethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B2683680.png)
![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2683682.png)
![4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2683683.png)